molecular formula C6H5N3S2 B112654 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 4683-00-5

5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B112654
CAS RN: 4683-00-5
M. Wt: 183.3 g/mol
InChI Key: DADKTCVAPDOGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine is a derivative of thiophene and thiadiazole . Thiophene and thiadiazole rings are scaffolds present in a wide range of therapeutic agents . They have driven the synthesis of a large number of novel antitumor agents .


Synthesis Analysis

A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .


Molecular Structure Analysis

The structure of the new products was elucidated via spectral data and elemental analysis . Theoretical analysis of the chemical descriptors and biological activity of a series of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 (CB1) receptor antagonists was performed .


Chemical Reactions Analysis

The reactions involved in the synthesis of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine were discussed . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined through spectral data and elemental analysis . For example, one of the derivatives, 3-(4-Nitrophenyl)-2-((1-phenylethylidene)hydrazono)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole, is a yellow solid with a melting point of 213°C–215°C .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Agents

A series of new 1,3,4-thiadiazoles, including “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine”, were synthesized and investigated for in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The results showed promising activities against these cell lines .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used in the development of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used in the development of OLEDs.

Antimicrobial Agents

Molecules with the thiophene ring system exhibit many pharmacological properties such as antimicrobial activity . Therefore, “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used as an antimicrobial agent.

Anti-Inflammatory Agents

Thiophene derivatives exhibit anti-inflammatory properties . This suggests that “5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine” could potentially be used as an anti-inflammatory agent.

properties

IUPAC Name

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADKTCVAPDOGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349391
Record name 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine

CAS RN

4683-00-5
Record name 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine

Citations

For This Compound
24
Citations
J Ramprasad, N Nayak, U Dalimba - European Journal of Medicinal …, 2015 - Elsevier
A new library of phenothiazine and 1,3,4-thiadiazole hybrid derivatives (5a–u) was designed based on the molecular hybridization approach and the molecules were synthesized in …
Number of citations: 41 www.sciencedirect.com
H Muğlu, H Yakan, HA Shouaib - Journal of Molecular Structure, 2020 - Elsevier
Novel 1,3,4-thiadiazole derivatives were prepared by cyclization reaction of thiophene-2-carboxylic acid with N-arylthiosemicarbazides and POCl 3 . The antibacterial activities of the …
Number of citations: 29 www.sciencedirect.com
F Mobayyen Jarihani… - Organic Chemistry …, 2021 - orgchemres.org
Butyrylcholinesterase (BChE) is considered a promising drug target which plays an essential part in the progression of the late stage of Alzheimer’s disease (AD). Selective BChE …
Number of citations: 2 www.orgchemres.org
W Xue, X Li, G Ma, H Zhang, Y Chen… - European Journal of …, 2020 - Elsevier
Due to the occurrence of antibiotic resistance, bacterial infectious diseases have become a serious threat to public health. To overcome antibiotic resistance, novel antibiotics are …
Number of citations: 43 www.sciencedirect.com
P Guan, L Wang, X Hou, Y Wan, W Xu, W Tang… - Bioorganic & medicinal …, 2014 - Elsevier
A series of 1,3,4-thiadiazole-containing hydroxamic acids, in accord with the common pharmacophore of histone deacetylase (HDAC) inhibitors (a Zn 2+ binding moiety–a linker–a …
Number of citations: 48 www.sciencedirect.com
F Zhu, Z Yan, C Ai, Y Wang, S Lin - European Journal of …, 2019 - Wiley Online Library
A new three‐component strategy from aldehyde, p‐toluenesulfonyl hydrazide and potassium thiocyanate for the synthesis of 2‐aminothiadiazoles promoted by I 2 under metal‐free …
V Kakekochi, K Chandrasekharan, U Kumar - Dyes and Pigments, 2020 - Elsevier
A new series of four D–A–D configured conjugated oligomers with H–type structure, possessing two thiophene–imidazo [2,1-b][1,3,4]thiadiazole branches and thiophene (TIT), …
Number of citations: 13 www.sciencedirect.com
P RK, D Bhagwansing, C OS… - Chemistry & Biology …, 2017 - search.ebscohost.com
Present research work is a simple and an efficient method for the synthesis series of 2-amino Thiadiazole (3a-j) starting from aromatic aldehydes (1a-j) and thiosemicarbazide (2) in the …
Number of citations: 0 search.ebscohost.com
V Kakekochi, U Kumar, PP Nikhil… - New Journal of …, 2019 - pubs.rsc.org
The imidazo[2,1-b][1,3,4]thiadiazole (ITD) ring is a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom. In this study, three new …
Number of citations: 12 pubs.rsc.org
SA Jadhav, ST Dengle, SR Vaidya, HB Nagre - chemrj.org
Cyclization of Thiosemicarbazide with substituted aromatic aldehyde over the hazardous reagent and catalyst for the synthesis of 2-amino, 5-aryl-1, 3, 4-thiadiazoles under microwave …
Number of citations: 3 chemrj.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.